2-(Benzo[d]oxazol-2-yl)benzaldehyde
Description
Historical Context of Benzo[d]oxazole and Benzaldehyde (B42025) Derivatives in Organic Synthesis
The journey to understanding the importance of 2-(Benzo[d]oxazol-2-yl)benzaldehyde begins with its two core components: benzaldehyde and benzoxazole (B165842). Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803 from bitter almonds. ijresm.com Its synthesis in the 1830s was a landmark achievement that contributed to the foundation of structural organic chemistry. ijresm.com Benzaldehyde and its derivatives are fundamental reagents in organic synthesis, participating in a wide range of reactions to create more complex molecules. nih.gov
The benzoxazole ring system, a fusion of a benzene (B151609) and an oxazole (B20620) ring, is another critical component. rsc.org Benzoxazole itself is an aromatic heterocyclic compound with the formula C₇H₅NO. researchgate.net While the parent compound has limited direct applications, its derivatives are of significant commercial and scientific interest. researchgate.net The synthesis of 2-substituted benzoxazoles is often achieved through the condensation of 2-aminophenols with various carbonyl compounds, a method that has been refined over the years with different catalysts and reaction conditions. rsc.orgorganic-chemistry.orgjst.vn A recent review highlights the numerous strategies developed since 2018 for synthesizing benzoxazole derivatives from 2-aminophenol (B121084), showcasing the ongoing interest in this scaffold. rsc.org
The traditional approach for synthesizing 2-arylbenzoxazoles, which is the structural class that this compound belongs to, typically involves the reaction of a 2-aminophenol with an aromatic aldehyde. rsc.orgrsc.org A variety of catalytic systems have been developed to improve the efficiency and environmental friendliness of this transformation.
Table 1: Selected Catalytic Systems for the Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aromatic Aldehydes
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Water | Reflux | 45 min | 79-89 | rsc.org |
| Palladium-supported [SMNP@GLP][Cl] | DMF | 80 | 18 h | 83-95 | rsc.org |
| Ni(II) complex | DMF | 80 | 3-4 h | 87-94 | rsc.org |
| Potassium ferrocyanide | Solvent-free | Room Temp. | < 2 min | 87-96 | rsc.org |
| Cu₂O | DMSO | Room Temp. | 2-5 h | 70-95 | rsc.org |
| TiO₂-ZrO₂ | Acetonitrile | 60 | 15-25 min | 83-93 | rsc.org |
| LAIL@MNP | Solvent-free (sonication) | 70 | 30 min | up to 90 | rsc.org |
This table presents a selection of modern catalytic methods and is not exhaustive.
Strategic Importance of this compound as a Synthetic Intermediate and Functional Scaffold
The strategic importance of this compound lies in its dual functionality. The aldehyde group is a versatile handle for a multitude of chemical transformations, including but not limited to, oxidation, reduction, and a variety of condensation and carbon-carbon bond-forming reactions. rsc.org This allows for the straightforward introduction of diverse chemical moieties, enabling the construction of large and complex molecular architectures.
Simultaneously, the benzoxazole core is a recognized "privileged scaffold" in medicinal chemistry. ijresm.comdoaj.org Benzoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org The planar and aromatic nature of the benzoxazole ring system allows it to interact with biological macromolecules, making it a valuable pharmacophore. ijresm.com The presence of this scaffold in this compound makes it an attractive starting material for the synthesis of new therapeutic agents. doaj.org For instance, numerous benzoxazole derivatives have been synthesized and evaluated for their potent anticancer activity against various human cancer cell lines. ijresm.comdoaj.orgnih.gov
Overview of Key Research Avenues for this compound
Current research involving the this compound scaffold is primarily focused on two exciting areas: the development of fluorescent chemosensors and the synthesis of novel bioactive molecules.
The benzoxazole moiety is known to be a fluorophore, and its photophysical properties can be modulated by the introduction of different substituents. researchgate.netmdpi.com This has led to the design and synthesis of benzoxazole-based fluorescent chemosensors for the detection of various analytes, particularly metal ions. researchgate.netmdpi.com These sensors often operate on principles like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of an analyte to a receptor unit attached to the benzoxazole fluorophore results in a measurable change in fluorescence intensity. researchgate.netmdpi.com For example, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore has been shown to selectively detect Zn²⁺ and Cd²⁺ ions in aqueous media. researchgate.netmdpi.com
Table 2: Photophysical Properties of a Representative Benzoxazole-Based Fluorescent Chemosensor (L) for Metal Ion Detection
| Property | Condition | Value | Reference |
| Emission Maximum (L) | Acidic pH | 390 nm | researchgate.net |
| Emission Behavior (L) | Basic pH | Non-emissive | researchgate.net |
| Detection Mechanism | Zn²⁺ and Cd²⁺ binding | CHEF effect | researchgate.net |
| Response to Cu²⁺ | - | Fluorescence quenching | researchgate.net |
| Response to Pb²⁺, Hg²⁺ | - | Low to no emission | researchgate.net |
L refers to the specific cyclophane macrocycle described in the source. researchgate.netmdpi.com
The second major research avenue is the continued exploration of the benzoxazole scaffold in medicinal chemistry. The aldehyde functionality of this compound provides a convenient starting point for the synthesis of a wide range of derivatives that can be screened for various biological activities. scholarsresearchlibrary.com Given the established anticancer and neuroprotective properties of other benzoxazole derivatives, there is significant potential for the discovery of new therapeutic leads based on this compound. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)17-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBWGWVJHUEFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Benzo D Oxazol 2 Yl Benzaldehyde
Established Synthetic Routes to the 2-(Benzo[d]oxazol-2-yl)benzaldehyde Skeleton
Traditional methods for synthesizing the this compound skeleton have been well-documented, primarily relying on condensation reactions, transition metal-catalyzed couplings, and multi-component reactions.
The most common and direct approach to the benzoxazole (B165842) ring system involves the condensation of 2-aminophenols with aldehydes. rsc.orgmdpi.com This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the 2-substituted benzoxazole. nih.gov
A general procedure involves heating a mixture of a 2-aminophenol (B121084) and an appropriate benzaldehyde (B42025) derivative. For instance, the reaction of o-aminophenol with p-hydroxybenzaldehyde in nitrobenzene (B124822) at reflux for five hours yields 4-(2-benzoxazolyl)phenol. Various catalysts and reaction conditions have been explored to improve the efficiency and yield of this condensation. For example, an isosorbide-initiated polyepichlorohydrin-cored (ISO-PECH) polyamine organocatalyst has been used in methanol (B129727) at room temperature, affording high yields in a short reaction time. rsc.org Another method employs aqueous hydrogen peroxide, titanium tetraisopropoxide (TTIP), and a mesoporous titania-alumina mixed oxide (MTAMO) catalyst in ethanol (B145695) at 50°C. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| o-Aminophenol, p-Hydroxybenzaldehyde | Nitrobenzene, reflux, 5 hr | 4-(2-Benzoxazolyl)phenol | 73% | |
| 2-Aminophenol, Aromatic Aldehydes | ISO-PECH polyamine, Methanol, RT, 2-5 min | 2-Substituted Benzoxazoles | 92-99% | rsc.org |
| 2-Aminophenol, Aromatic Aldehydes | H2O2, TTIP, MTAMO, Ethanol, 50°C | 2-Substituted Benzoxazoles | - | rsc.org |
This table summarizes various condensation reaction conditions for the synthesis of benzoxazole derivatives.
Transition metal catalysis offers a powerful alternative for the construction of the benzoxazole skeleton, often providing access to a broader range of substrates and functional group tolerance. mdpi.com These methods typically involve the cross-coupling of pre-functionalized precursors.
Palladium-catalyzed C-H bond activation has been a prominent strategy. For example, the coupling of benzoxazoles with alkenyl iodides can be achieved using a [Pd(dppf)Cl2·CH2Cl2], PPh3, and Ag2CO3 catalytic system in water, which aligns with green chemistry principles. mdpi.com Copper catalysts are also widely used due to their lower cost. A copper-catalyzed system has been developed for the C2-alkenylation of benzoxazoles using allyl halides under ligand-free conditions. mdpi.com Furthermore, silver-catalyzed tandem condensation reactions of substituted 2-aminophenols with formaldehyde (B43269) and substituted benzenethiols provide an efficient route to 2-(phenylsulfinyl)benzo[d]oxazole derivatives under mild conditions. nih.gov
| Metal Catalyst | Coupling Partners | Key Features | Reference |
| Palladium | Benzoxazoles, Alkenyl iodides | C-H activation, Green solvent (water) | mdpi.com |
| Copper | Benzoxazoles, Allyl halides | Economical, Ligand-free conditions | mdpi.com |
| Silver | 2-Aminophenols, Formaldehyde, Benzenethiols | Tandem condensation, Mild conditions | nih.gov |
This table highlights different transition metal-catalyzed approaches for benzoxazole synthesis.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net Several MCRs have been developed for the synthesis of complex molecules containing the benzoxazole core.
One such example is the four-component reaction of 2-aminobenzothiazole, aromatic aldehydes, acetylenedicarboxylate, and a cyclic secondary amine like piperidine (B6355638) or pyrrolidine (B122466) in ethanol to produce functionalized 2-pyrrolidinones. nih.gov While this example uses 2-aminobenzothiazole, the principle can be extended to 2-aminobenzoxazole (B146116) derivatives. Another notable MCR involves the reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones in the presence of I2 in DMSO, which can be performed under both conventional and microwave heating. nih.gov This reaction leads to the formation of fused imidazole (B134444) rings. nih.gov The development of MCRs for the direct synthesis and elaboration of this compound and its analogs remains an active area of research, promising more streamlined and diverse synthetic pathways.
Novel and Sustainable Synthetic Strategies for this compound and its Analogs
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles and alternative energy sources for the synthesis of this compound and related compounds.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netwjpmr.com For the synthesis of benzoxazoles, this translates to the use of greener solvents, reusable catalysts, and more atom-economical reactions.
Water is an ideal green solvent, and several methods have been developed that utilize water as the reaction medium. mdpi.comrsc.org For instance, the condensation of 2-aminophenols with aldehydes has been successfully carried out in water. rsc.org The use of ionic liquids as catalysts and reaction media is another green approach. rsc.org A Brønsted acidic ionic liquid gel catalyst has been used for the solvent-free condensation of 2-aminophenol and aldehydes, with the catalyst being reusable for multiple runs. rsc.org Furthermore, the use of magnetic nanoparticles functionalized with a Lewis acidic ionic liquid (LAIL@MNP) allows for easy catalyst recovery using an external magnet. nih.govresearchgate.net
| Green Approach | Catalyst/Solvent | Key Advantages | Reference |
| Water as solvent | [Pd(dppf)Cl2·CH2Cl2] | Environmentally benign, cost-effective | mdpi.com |
| Ionic Liquid Catalyst | Brønsted acidic ionic liquid gel | Solvent-free, reusable catalyst | rsc.org |
| Magnetic Nanoparticle Catalyst | LAIL@MNP | Easy catalyst separation, reusable | nih.govresearchgate.net |
This table showcases green synthetic strategies for benzoxazole synthesis.
Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govresearchgate.net
Microwave-assisted synthesis has been successfully applied to the preparation of benzoxazoles. researchgate.net For example, the synthesis of 2-aryl-2-oxazolines has been achieved through microwave-assisted cyclization of ω-amido alcohols promoted by polyphosphoric acid esters. nih.gov The condensation of 2-aminothiophenols and benzaldehydes to form 2-arylbenzothiazoles, a related class of compounds, has been efficiently carried out under microwave irradiation using sodium bisulfite as a catalyst. researchgate.net
Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic waves to induce chemical reactions. researchgate.net The synthesis of benzoxazoles from 2-aminophenols and aromatic aldehydes has been achieved under solvent-free sonication at 70°C, resulting in high yields within 30 minutes. nih.govresearchgate.net This method, using a magnetic nanoparticle-supported Lewis acidic ionic liquid, combines the benefits of ultrasound with a recyclable catalyst. nih.gov
| Energy Source | Catalyst/Conditions | Reaction Time | Key Advantages | Reference |
| Microwave | Polyphosphoric acid esters | Short | Rapid, high yields | nih.gov |
| Microwave | Sodium bisulfite | - | Efficient | researchgate.net |
| Ultrasound | LAIL@MNP, 70°C, solvent-free | 30 min | Fast, high yields, green | nih.govresearchgate.net |
This table compares microwave-assisted and ultrasound-promoted syntheses of benzoxazole and related heterocycles.
Chemo- and Regioselective Functionalization Techniques
The presence of two different aromatic rings and an aldehyde functional group necessitates precise control over reaction conditions to achieve selective functionalization. Chemo- and regioselectivity are governed by the inherent electronic properties of the molecular scaffold and the strategic choice of catalytic systems.
The benzaldehyde ring is electron-deficient due to the electron-withdrawing nature of the aldehyde group, which directs electrophilic substitutions to the meta-position. Conversely, the aldehyde group can be used as a transient directing group in transition metal-catalyzed reactions to achieve functionalization at the ortho-position.
The benzo[d]oxazole ring system presents its own set of reactive sites. The nitrogen atom of the oxazole (B20620) can act as a directing group for C-H activation on the adjacent aromatic ring. Furthermore, the fused benzene (B151609) ring of the benzoxazole moiety can undergo electrophilic substitution, with the position of attack influenced by the electronic effects of the oxazole ring and any existing substituents.
Recent research has demonstrated the power of transition metal catalysis in controlling the regioselectivity of halogenation on the 2-arylbenzoxazole core. By selecting the appropriate metal catalyst, it is possible to direct halogenation to specific positions on either aromatic ring. For instance, ruthenium catalysts can promote halogenation at the C7-position of the benzoxazole ring, while rhodium catalysts favor halogenation at the ortho-position of the 2-aryl substituent. rsc.orgresearchgate.netresearchgate.net This catalyst-controlled selectivity provides a powerful tool for the precise modification of the this compound framework.
Derivatization and Functionalization of the this compound Core
The derivatization of this compound is a key strategy for creating a diverse library of related compounds. This can be achieved by targeting the aldehyde group, the benzo[d]oxazole ring, or the C-H bonds of the aromatic systems.
The aldehyde group is a versatile functional handle that can undergo a wide array of chemical transformations.
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(benzo[d]oxazol-2-yl)benzoic acid. This transformation can be accomplished using various oxidizing agents, such as hydrogen peroxide, providing a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
Reduction: Selective reduction of the aldehyde yields the corresponding alcohol, [2-(benzo[d]oxazol-2-yl)phenyl]methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid the reduction of other functional groups. The resulting alcohol can be used in subsequent reactions, such as etherification or esterification.
Nucleophilic Additions: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can produce secondary alcohols. Condensation reactions with amine derivatives, such as thiosemicarbazide, can yield thiosemicarbazones, which are valuable intermediates in the synthesis of various heterocyclic systems.
Table 1: Representative Transformations of the Aldehyde Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) | 2-(Benzo[d]oxazol-2-yl)benzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | [2-(Benzo[d]oxazol-2-yl)phenyl]methanol |
| Nucleophilic Addition | Thiosemicarbazide | 2-({2-(Benzo[d]oxazol-2-yl)phenyl}methylidene)hydrazine-1-carbothioamide |
Direct functionalization of the benzo[d]oxazole ring itself offers another avenue for structural diversification. While the oxazole ring is generally resistant to electrophilic attack due to its electron-deficient nature, the fused benzene ring can be modified.
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective halogenation of the benzoxazole core. rsc.org For example, iron(III) chloride can mediate the selective chlorination at the C5 and C7 positions. nitrkl.ac.in Ruthenium catalysts have been shown to selectively direct halogenation (chlorination, bromination, and iodination) to the C7 position using N-halosuccinimides as the halogen source. rsc.orgresearchgate.net These halogenated derivatives serve as versatile building blocks for further modifications through cross-coupling reactions like Suzuki or Sonogashira couplings, allowing for the introduction of aryl or alkynyl groups. rsc.org In some cases, the benzoxazole ring can undergo ring-opening reactions under specific conditions, leading to the formation of new heterocyclic systems.
Table 2: Regioselective Halogenation of the 2-Arylbenzoxazole Core
| Position | Catalyst System | Halogen Source | Reference |
|---|---|---|---|
| C7 | Ru(II) catalyst | N-halosuccinimide (NCS, NBS, NIS) | rsc.orgresearchgate.net |
| C5, C7 | Iron(III) Chloride | FeCl₃ | nitrkl.ac.in |
Direct C-H functionalization is a highly efficient and atom-economical method for modifying the aromatic rings of this compound without the need for pre-functionalized substrates.
Functionalization of the Benzaldehyde Ring: The aldehyde group can act as a transient directing group, facilitating palladium-catalyzed C-H activation at the ortho-position. This strategy allows for the introduction of various substituents, including aryl groups and halogens, directly onto the benzaldehyde ring.
Functionalization of the Benzo[d]oxazole Moiety: The nitrogen atom in the benzoxazole ring can serve as an intrinsic directing group for C-H functionalization. Rhodium-catalyzed reactions, for instance, can achieve selective halogenation at the ortho-positions of the 2-phenyl ring in 2-phenylbenzoxazole. rsc.orgresearchgate.net Furthermore, as mentioned previously, specific C-H functionalization at the C4, C5, and C7 positions of the fused benzene ring of the benzoxazole system has been accomplished using palladium and iron catalysts. nitrkl.ac.in This dual reactivity allows for precise, targeted modifications across the entire molecular scaffold.
Table 3: C-H Functionalization Sites and Catalytic Systems
| Target Ring | Position | Catalyst System | Type of Functionalization |
|---|---|---|---|
| Benzaldehyde | ortho- to aldehyde | Palladium(II) | Arylation, Halogenation |
| 2-Aryl Ring | ortho- to benzoxazole | Rhodium(III) | Halogenation |
| Benzoxazole | C7 | Ruthenium(II) | Halogenation |
| Benzoxazole | C4 | Palladium(II) | Alkenylation, Arylation |
| Benzoxazole | C5, C7 | Iron(III) | Chlorination |
Mechanistic Organic Chemistry and Reaction Dynamics of 2 Benzo D Oxazol 2 Yl Benzaldehyde
Detailed Reaction Mechanisms of Transformations Involving the Benzo[d]oxazol-2-yl and Benzaldehyde (B42025) Moieties
The transformations of 2-(benzo[d]oxazol-2-yl)benzaldehyde and related structures can be broadly categorized by which part of the molecule is reacting. The benzaldehyde group typically undergoes reactions common to aldehydes, such as nucleophilic addition, while the benzoxazole (B165842) moiety offers unique reactivity, including C-H functionalization at the C2 position and ring-opening reactions.
A significant reaction pathway for the benzoxazole core is its ring-opening. This is often initiated by a nucleophilic attack at the C2 carbon of the oxazole (B20620) ring. For instance, in reactions involving methanimine (B1209239) derivatives, it is proposed that the first step is a nucleophilic attack from a nitrogen atom onto the C2 carbon of the benzoxazole. mdpi.com This attack leads to the cleavage of the C-O bond within the oxazole ring, resulting in the formation of an o-aminophenol moiety. mdpi.com This ring-opening is a well-documented transformation for many benzoxazoles. mdpi.com
Another general mechanism for forming 2-substituted benzoxazoles, which provides insight into the stability and formation of the ring, involves the reaction of 2-aminophenols with tertiary amides activated by triflic anhydride (B1165640) (Tf₂O). nih.gov The proposed mechanism begins with the activation of the amide by Tf₂O to form a highly reactive amidinium salt intermediate. nih.gov The amino group of the 2-aminophenol (B121084) then acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt. nih.gov This is followed by an intramolecular cyclization and subsequent elimination to yield the final 2-substituted benzoxazole product. nih.gov
The identification of reaction intermediates is key to substantiating proposed mechanisms. In the dimerization of benzo[d]oxazol-2-yl(aryl)methanimines, the reaction proceeds through the formation of compounds containing three consecutive methanimino groups as key intermediates following the initial ring-opening of one benzoxazole unit. mdpi.com In syntheses starting from 2-aminophenols and activated amides, an intermediate amidinium salt is formed, which serves as the key electrophile for the subsequent cyclization. nih.gov
Computational studies using Density Functional Theory (DFT) are instrumental in elucidating the geometries of transition states and reaction energetics. Although specific DFT studies on this compound are not widely available, research on related heterocyclic systems provides valuable insights. For example, DFT calculations have been used to analyze the structural and electronic characteristics of polythiophenes containing benzo[d]oxazole units, helping to predict their properties. nih.gov Similarly, DFT has been employed to compute the transition states for rearrangements within bridged 1,2-oxazinane (B1295428) systems, a related class of heterocycles. researchgate.net These computational approaches can determine the energy barriers for different reaction pathways, such as concerted versus stepwise mechanisms in cycloadditions or ring-opening reactions. researchgate.net
In a yttrium-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, mechanistic studies suggest the involvement of a propargyl cation intermediate formed via an Sₙ1-type nucleophilic substitution. rsc.org This highlights that, depending on the catalyst and substrates, reaction pathways can proceed through charged intermediates.
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the feasibility of transformations. For copper-catalyzed cyclizations of ortho-haloanilides to form benzoxazoles, kinetic studies have shown that the oxidative addition of the copper catalyst to the aryl halide is the rate-determining step. organic-chemistry.org This is supported by the observed reactivity order of the halides (I > Br > Cl), which correlates with the bond dissociation energies of the carbon-halogen bond. organic-chemistry.org
In the context of related benzoxazine (B1645224) structures, kinetic modeling of their ring-opening polymerization has been performed using isoconversional analysis methods like the Friedman and Starink models. acs.org These studies reveal that the activation energy can be dependent on the degree of conversion, indicating a complex reaction mechanism that may shift, for example, from an autocatalytic to an n-th order regime. acs.org Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can also be calculated from these kinetic data, offering a complete energetic profile of the reaction. acs.org
| Parameter | Method/System | Finding | Reference |
| Rate-Determining Step | Copper-catalyzed cyclization of ortho-haloanilides | Oxidative addition of the C-X bond to the copper catalyst. | organic-chemistry.org |
| Reactivity Order | Copper-catalyzed cyclization of ortho-haloanilides | I > Br > Cl | organic-chemistry.org |
| Activation Energy (Ea) | MOF-catalyzed Ring-Opening Polymerization of Benzoxazines | Found to be conversion-dependent, indicating a complex multi-step mechanism. | acs.org |
| Thermodynamic Functions | Ring-opening reactions of Benzoxazines | Enthalpy, entropy, and Gibbs free energy changes were calculated from kinetic data to evaluate the curing reaction. | acs.org |
Stereochemical Considerations in Reactions Involving this compound Derivatives
Stereochemistry is a critical aspect when chiral centers are formed or influenced during reactions. In the case of derivatives of this compound, the planar nature of the benzoxazole and benzaldehyde rings means that stereocenters are typically introduced in the side chains or through reactions that create new chiral centers on the heterocyclic core.
For example, the crystal structure of a related compound, benzo[d]oxazol-2-yl(thien-2-yl)methanimine, reveals that it exists as a specific isomer with the imine group in a trans position relative to the C=N bond of the benzoxazole ring. mdpi.com This highlights how the inherent structure of the molecule can dictate a preferred stereochemical arrangement.
In reactions designed to create new stereocenters, the diastereoselectivity can be crucial. For instance, the hydrogenation of certain 1,2-oxazine derivatives, which are structurally related to benzoxazoles, can proceed diastereoselectively, though the specific outcome can be challenging to predict without experimental data. researchgate.net The relative stereochemistry of complex molecules containing such heterocyclic scaffolds is often determined using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which measures through-space interactions between protons to deduce their spatial proximity. researchgate.net
Role of Catalysis in Enhancing this compound Reactivity and Selectivity
Catalysis is fundamental to unlocking the full synthetic potential of benzoxazole derivatives, enabling reactions that would otherwise be inefficient or unselective. Both metal-free and metal-based catalytic systems have been developed to promote transformations at the benzoxazole core and the aldehyde group.
In recent years, metal-free catalytic systems have gained prominence due to their lower cost, reduced toxicity, and environmental benefits. nih.gov For the synthesis and functionalization of benzoxazoles, several metal-free methods have been reported.
A notable example is the direct C-H mercaptalization of benzoxazoles using 1,3-propanedithiol, which proceeds in the presence of potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO), with DMSO acting as both a solvent and an oxidant. organic-chemistry.org Another approach involves the use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst in combination with an oxidant like H₂O₂ for the efficient amination of benzoxazoles. organic-chemistry.org
Brønsted acidic ionic liquids have also been employed as efficient, recyclable heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes to form 2-substituted benzoxazoles under solvent-free conditions. nih.gov Furthermore, electrochemical methods offer a green alternative, promoting the coupling of benzoxazoles with amines using only a catalytic amount of a tetraalkylammonium halide as a redox mediator, thus avoiding bulk chemical oxidants. organic-chemistry.org
| Catalytic System | Reaction Type | Key Features | Reference |
| KOH / DMSO | C-H Mercaptalization | Metal-free; DMSO acts as both solvent and oxidant. | organic-chemistry.org |
| TBAI / H₂O₂ | C-H Amination | Metal-free amination under mild conditions. | organic-chemistry.org |
| Brønsted Acidic Ionic Liquid Gel | Condensation/Cyclization | Heterogeneous, recyclable, solvent-free conditions. | nih.gov |
| Electrochemical (catalytic R₄N⁺X⁻) | Amination | Avoids use of chemical oxidants; generates H₂ as a byproduct. | organic-chemistry.org |
Transition metals are powerful catalysts for a wide array of transformations involving benzoxazoles, particularly for C-H functionalization and cross-coupling reactions.
Copper catalysis is widely used for benzoxazole synthesis. One common method involves the copper-catalyzed cyclization of ortho-haloanilides, which is believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination. organic-chemistry.org Copper(I) iodide (CuI) is a frequently used catalyst for this purpose, often in combination with ligands like 1,10-phenanthroline. organic-chemistry.org
Palladium catalysis is instrumental in forming C-C bonds. For example, palladium complexes can catalyze the direct C-H alkylation of benzoxazoles with various alkyl halides. nih.gov Palladium-catalyzed oxidative cyclization is another powerful method for synthesizing substituted benzoxazoles. researchgate.net
Lanthanide catalysis , including yttrium (which shares properties with lanthanides), has been shown to be effective in more complex cascade reactions. Yttrium triflate (Y(OTf)₃) catalyzes a formal [4+2] cyclization between benzoxazoles and propargyl alcohols. rsc.org This reaction proceeds via a ring-opening of the benzoxazole, followed by a regioselective ring-closure to form 1,4-benzoxazine scaffolds, which are valuable structures in medicinal chemistry. rsc.org The mechanism is thought to involve the Lewis acidic lanthanide catalyst activating the propargylic alcohol to facilitate an Sₙ1-type reaction. rsc.org
| Metal Catalyst | Ligand/Additive | Reaction Type | Reference |
| Copper(I) Iodide | 1,10-Phenanthroline | Intramolecular C-N/C-O bond formation (cyclization) | organic-chemistry.org |
| Palladium(II) Acetate (B1210297) | Phosphinous Acid | Direct C-H Alkylation | nih.gov |
| Yttrium(III) Triflate | None | Ring-opening / Annulation Cascade | rsc.org |
Nanocatalysis for Efficient Transformations
The application of nanocatalysis in organic synthesis has garnered significant attention due to benefits such as high efficiency, selectivity, and catalyst recyclability. While direct studies on the nanocatalytic transformations of this compound are not extensively documented, the reactivity of the aldehyde functional group makes it amenable to a variety of nanocatalyzed reactions. By examining the transformations of structurally similar aromatic aldehydes, the potential for efficient reactions of this compound can be inferred.
Oxidation of Aldehydes:
A prominent transformation for aldehydes is their oxidation to carboxylic acids. Nanocatalysts, particularly those based on magnetic nanoparticles, have proven effective for this purpose. For instance, zinc acetate and nickel chloride supported on acetanilide-functionalized silica-coated Fe₃O₄ magnetic nanoparticles have been utilized for the oxidation of various aldehydes. These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for their reuse.
The oxidation of benzaldehyde to benzoic acid using these nanocatalysts proceeds with high efficiency. The zinc-based nanocatalyst, in particular, demonstrated 100% conversion under optimized conditions. This suggests that this compound could likely be oxidized to 2-(benzo[d]oxazol-2-yl)benzoic acid under similar conditions. The general reaction conditions involve refluxing the aldehyde with the nanocatalyst in the presence of an oxidant like hydrogen peroxide in a suitable solvent.
Table 1: Nanocatalytic Oxidation of Various Aldehydes
| Aldehyde | Nanocatalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Benzaldehyde | Zn(II)–acetanilide@NH₂–SiO₂–Fe₃O₄ | H₂O₂ | Acetonitrile | 80 | 3 | 100 |
| 3-Hydroxybenzaldehyde | Zn(II)–acetanilide@NH₂–SiO₂–Fe₃O₄ | H₂O₂ | Acetonitrile | 80 | 3 | High |
| 3-Nitrobenzaldehyde | Zn(II)–acetanilide@NH₂–SiO₂–Fe₃O₄ | H₂O₂ | Acetonitrile | 80 | 3 | High |
| 4-Methoxybenzaldehyde | Zn(II)–acetanilide@NH₂–SiO₂–Fe₃O₄ | H₂O₂ | Acetonitrile | 80 | 6 | High |
Synthesis of Heterocyclic Derivatives:
The aldehyde group of this compound is a key functional handle for the construction of more complex heterocyclic systems. Nanocatalysts have been instrumental in facilitating such multi-component reactions.
For example, magnetic nanoparticles functionalized with a benzo[d]oxazole derivative, specifically Fe₃O₄@Benzo[d]oxazole@Mn, have been employed as an efficient and recyclable catalyst for the synthesis of 1,4-dihydropyridine (B1200194) derivatives. This reaction involves the one-pot condensation of an aromatic aldehyde, a β-dicarbonyl compound (like barbituric acid), and an amine source. The catalyst in this system plays a crucial role in activating the aldehyde for the initial condensation step. Given the structural similarity, this compound could potentially be used as the aldehyde component in this reaction to generate novel 1,4-dihydropyridine derivatives bearing a benzo[d]oxazole moiety.
Another relevant example is the synthesis of benzimidazole (B57391) derivatives. A magnetically recoverable nanocatalyst, 12-tungstophosphoric acid supported on silica-coated magnetic nanoparticles (γ-Fe₂O₃@SiO₂-PW), has been shown to be highly effective for the synthesis of 1,2-disubstituted benzimidazoles from aromatic aldehydes and 1,2-phenylenediamine in water. The reaction proceeds under mild conditions, and the catalyst can be easily recovered and reused. Benzaldehydes with both electron-donating and electron-withdrawing groups have been successfully employed, indicating a broad substrate scope that would likely include this compound.
Table 2: Nanocatalyst-Mediated Synthesis of Heterocycles from Aromatic Aldehydes
| Product Type | Aldehyde Component | Catalyst | Reaction Type | Solvent |
| 1,4-Dihydropyridines | Aromatic Aldehydes | Fe₃O₄@Benzo[d]oxazole@Mn | Multi-component | Ethanol (B145695) |
| 1,2-Disubstituted Benzimidazoles | Benzaldehydes | γ-Fe₂O₃@SiO₂-PW | Condensation | Water/SDS |
| Tetrahydrobenzo[c]acridin-8(9H)-ones | Aromatic Aldehydes | Fe₃O₄@SiO₂@TAD-G2-SO₃H | One-pot condensation | Ethanol/Water |
| Benzo[h]indeno[1,2-b]quinolin-8-ones | Aromatic Aldehydes | Fe₃O₄@SiO₂@TAD-G2-SO₃H | One-pot condensation | Ethanol/Water |
Furthermore, an acid-decorated magnetic dendrimer nanocatalyst (Fe₃O₄@SiO₂@TAD-G2-SO₃H) has been successfully used for the one-pot synthesis of tetrahydrobenzo[c]acridin-8(9H)-one and benzo[h]indeno[1,2-b]quinoline-8-one derivatives from aromatic aldehydes, 1-naphthylamine, and either dimedone or 1,3-indanedione. The reactions proceed in high yields, and the catalyst demonstrates excellent reusability. This methodology could foreseeably be extended to this compound to synthesize novel and potentially biologically active fused quinoline (B57606) derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Benzo D Oxazol 2 Yl Benzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete bonding framework and establish the spatial relationships between atoms.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms, respectively. The ¹H NMR spectrum reveals the number of distinct proton types and their multiplicities (splitting patterns), while the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
For a definitive assignment, 2D NMR experiments are employed. sdsu.edu These techniques display correlations between nuclei, providing evidence of connectivity. sdsu.educolumbia.edu
COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, typically those on adjacent carbon atoms. sdsu.edu For 2-(Benzo[d]oxazol-2-yl)benzaldehyde, COSY spectra would show correlations between the adjacent aromatic protons on both the benzoxazole (B165842) and benzaldehyde (B42025) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu It is highly sensitive and allows for the unambiguous assignment of protonated carbons. sdsu.educolumbia.edu
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on values for structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Aldehyde (CHO) | ~10.2 | ~192.0 | C-2', C-6', C-2 |
| Benzoxazole C2 | - | ~162.0 | - |
| Benzoxazole C4 | ~7.8 | ~120.0 | C-5, C-7a, C-2 |
| Benzoxazole C5 | ~7.4 | ~125.0 | C-4, C-6, C-7 |
| Benzoxazole C6 | ~7.4 | ~125.0 | C-5, C-7, C-7a |
| Benzoxazole C7 | ~7.6 | ~111.0 | C-5, C-6, C-7a |
| Benzoxazole C3a | - | ~150.0 | - |
| Benzoxazole C7a | - | ~141.0 | - |
| Benzaldehyde C1' | - | ~134.0 | - |
| Benzaldehyde C2' | - | ~137.0 | - |
| Benzaldehyde C3' | ~8.1 | ~130.0 | C-1', C-5' |
| Benzaldehyde C4' | ~7.7 | ~136.0 | C-2', C-6' |
| Benzaldehyde C5' | ~7.8 | ~129.0 | C-1', C-3' |
Beyond establishing connectivity, advanced NMR techniques can probe the three-dimensional structure of the molecule in solution. The Nuclear Overhauser Effect (NOE) is a key phenomenon used for this purpose. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds.
For this compound, a key conformational question is the relative orientation of the benzaldehyde ring with respect to the benzoxazole ring system. The rotation around the C2-C2' single bond can be investigated using NOESY. For example, observing an NOE correlation between the aldehyde proton (CHO) and a proton on the benzoxazole ring (e.g., H4 or H7) would provide direct evidence for a specific preferred conformation in solution. The absence or presence of such correlations helps in building a 3D model of the molecule's most stable rotamer. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental formula of the parent ion, as very few combinations of atoms will add up to the measured mass. nih.govresearchgate.net For this compound, HRMS would be used to confirm its elemental composition of C₁₄H₉NO₂.
Table 2: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Mass (m/z) |
|---|---|---|
| C₁₄H₉NO₂ | [M+H]⁺ | 224.0706 |
| C₁₄H₉NO₂ | [M+Na]⁺ | 246.0525 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. nih.gov In a typical experiment, the protonated parent molecule ([M+H]⁺) is selected in the first stage, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these fragments are then analyzed in the second stage. researchgate.net The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable insights into its structure and stability. researchgate.netmdpi.com
For this compound, the fragmentation would likely involve characteristic losses from both the benzoxazole and benzaldehyde moieties. Plausible fragmentation pathways could include the loss of carbon monoxide (CO) from the aldehyde group, cleavage of the benzoxazole ring, and scission of the bond connecting the two ring systems.
Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 224.07 | 196.08 | CO (28 Da) | Ion resulting from loss of carbon monoxide from the aldehyde |
| 224.07 | 195.07 | CHO (29 Da) | Ion resulting from loss of the formyl radical |
| 224.07 | 120.04 | C₇H₅O (104 Da) | Protonated benzoxazole fragment |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. mdpi.com This technique provides definitive data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry in the solid state. It also elucidates how molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.net
For this compound, a crystal structure would confirm the planarity of the benzoxazole system and provide exact values for the torsion angle between the planes of the benzoxazole and benzaldehyde rings. nih.gov This information is critical for understanding the molecule's solid-state conformation and how it might influence its physical properties. The analysis would also detail how adjacent molecules interact, for instance, through stacking of the aromatic rings, which is common in such planar heterocyclic systems.
Table 4: Representative X-ray Crystallographic Data for a Benzoxazole Derivative Note: This data is representative of what would be obtained for the target compound, based on published data for similar structures. researchgate.net
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The geometric category of the crystal lattice | Monoclinic or Orthorhombic |
| Space Group | The symmetry group of the crystal | e.g., P2₁/c |
| Bond Length (C-O, oxazole) | The distance between carbon and oxygen in the oxazole (B20620) ring | ~1.36 Å |
| Bond Length (C=N, oxazole) | The distance between carbon and nitrogen in the oxazole ring | ~1.31 Å |
| Bond Angle (O-C-N) | The angle within the oxazole ring | ~115° |
| Torsion Angle (N-C-C-C) | The dihedral angle defining the twist between the two aromatic rings | Varies, e.g., ~15-30° |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The arrangement of molecules in the crystalline state is governed by a delicate balance of intermolecular forces. In heterocyclic compounds like this compound, hydrogen bonding and π-stacking interactions are pivotal in dictating the supramolecular assembly. nih.gov
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in quantifying the energies of these weak interactions and providing a deeper understanding of their nature. sciforum.net Analyses such as Hirshfeld surface analysis can visually map and quantify the intermolecular contacts, highlighting the relative contributions of different interactions to the crystal packing.
Conformational Preferences in the Crystalline State
The conformation of this compound in the crystalline state is primarily defined by the dihedral angle between the benzoxazole and benzaldehyde ring systems. X-ray crystallography is the definitive technique for determining this solid-state conformation.
Studies on similar benzoxazole derivatives have shown that the molecule may not be perfectly planar in the crystalline state. researchgate.net For instance, in a related compound, 3-benzoxazol-2-yl-chromen-2-one, a dihedral angle of 6.5° was observed between the coumarin (B35378) and benzoxazole rings. researchgate.net This deviation from planarity is often a result of minimizing steric hindrance between the constituent rings and optimizing intermolecular packing interactions.
In the case of this compound, the rotational freedom around the C-C bond connecting the benzaldehyde moiety to the benzoxazole ring allows for different conformations. The preferred conformation in the crystal is the one that achieves the lowest energy state, considering both intramolecular steric effects and intermolecular packing forces. Computational modeling, using methods like DFT, can be used to explore the potential energy surface and identify low-energy conformers, which can then be compared with the experimentally observed crystal structure. researchgate.net
In some instances, the presence of specific substituents on the rings can influence the conformational preference. For example, in N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, the position of the nitro group significantly affects the molecular geometry and crystal packing. mdpi.com The ortho-substituted derivative, for instance, exhibits a more distorted geometry due to steric hindrance. mdpi.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and analyzing its bonding characteristics. nih.gov These experimental techniques are often complemented by quantum chemical calculations to provide a detailed assignment of the observed vibrational modes. mdpi.comresearchgate.net
The vibrational spectrum of this molecule is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.
Key Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1700 - 1680 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Benzoxazole C=N | Stretching | ~1640 |
| Benzoxazole C-O-C | Asymmetric Stretching | ~1250 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aldehyde C-H | Stretching | 2850 - 2750 (often two bands) |
Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
The characteristic C=O stretching vibration of the aldehyde group is typically observed as a strong band in the IR spectrum around 1700-1680 cm⁻¹. The aromatic C=C stretching vibrations from both the benzaldehyde and benzoxazole rings appear in the 1600-1450 cm⁻¹ region. mdpi.com The C=N stretching of the oxazole ring is also expected in this region, often around 1640 cm⁻¹. researchgate.net
The asymmetric stretching of the C-O-C linkage within the benzoxazole ring gives rise to a characteristic band, typically around 1250 cm⁻¹. esisresearch.org Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aldehyde C-H stretch usually presents as two weaker bands in the 2850-2750 cm⁻¹ range.
Computational methods, such as DFT calculations using basis sets like B3LYP/6-311++G(d,p), are frequently employed to calculate the theoretical vibrational frequencies. nih.govmdpi.com These calculated frequencies, when scaled appropriately, generally show good agreement with the experimental IR and Raman spectra, aiding in the precise assignment of each vibrational mode. nih.gov
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption spectroscopy, provides valuable information about the electronic transitions and photophysical properties of this compound. The UV-Vis spectrum arises from the absorption of photons that excite electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO).
The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, characteristic of π→π* transitions within the conjugated aromatic system. The presence of the benzoxazole moiety fused with the benzaldehyde group creates an extended π-electron system, which influences the position and intensity of these absorption bands.
For similar benzoxazole derivatives, high molar absorptivities have been observed, which is indicative of allowed π→π* transitions. researchgate.net The position of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. However, in some benzoxazole-containing compounds, this effect has been noted to be limited. researchgate.net
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic absorption spectra. researchgate.net These calculations can provide insights into the nature of the electronic transitions, the orbitals involved, and the oscillator strengths, which correlate with the intensity of the absorption bands. The calculated HOMO and LUMO energies can also be used to understand the charge transfer characteristics within the molecule.
The photophysical properties, such as the fluorescence quantum yield, can also be investigated. For some related benzoxazole derivatives, high fluorescence quantum yields have been reported. researchgate.net The efficiency of fluorescence can be affected by the solvent polarity, with more polar solvents sometimes leading to a decrease in the quantum yield due to the promotion of non-radiative decay pathways like internal conversion. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 Benzo D Oxazol 2 Yl Benzaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various chemical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the optimized geometry and ground state properties of 2-(benzo[d]oxazol-2-yl)benzaldehyde. These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or larger, to approximate the electronic density and energy of the molecule.
Through geometry optimization, DFT can predict key structural parameters. For related benzoxazole (B165842) and benzaldehyde (B42025) derivatives, studies have successfully calculated bond lengths, bond angles, and dihedral angles. nih.govnih.gov For instance, in a study on polythiophenes containing benzoxazole, DFT was used to determine C-C, C-N, and C-O bond lengths and angles, providing a detailed picture of the molecular framework. nih.gov Similar calculations for this compound would yield a precise three-dimensional model of its most stable conformation.
Table 1: Representative Ground State Properties Determined by DFT (Note: This table is illustrative of the types of data obtained from DFT calculations for similar aromatic compounds, as specific data for this compound is not available in the cited literature.)
| Property | Description | Typical Method |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | DFT (e.g., B3LYP/6-311G) |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | DFT |
| Total Energy | The total electronic energy of the molecule in its optimized state. | DFT |
| Rotational Constants | Constants related to the molecule's moments of inertia. | DFT |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov
Calculations on related heterocyclic systems demonstrate that the electron density of the HOMO is often located on the electron-rich parts of the molecule, whereas the LUMO's density is concentrated on the electron-deficient regions. researchgate.net For this compound, the HOMO is expected to be distributed across the benzoxazole ring system, while the LUMO would likely be centered on the benzaldehyde moiety, particularly the electron-withdrawing carbonyl group. Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron density distribution, highlighting sites susceptible to nucleophilic and electrophilic attack. nih.govresearchgate.net
Table 2: Key Quantum Chemical Descriptors from HOMO-LUMO Energies (This table explains the significance of parameters derived from frontier orbital analysis, based on general principles reported in computational studies.)
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net |
Transition state modeling is a computational technique used to study the mechanism of chemical reactions. By locating the transition state (the highest energy point along a reaction coordinate), chemists can calculate the activation energy, providing insight into the reaction rate and feasibility. This method is essential for understanding synthetic pathways, such as the cyclization reaction that forms the benzoxazole ring, or reactions involving the aldehyde group.
While specific transition state models for the synthesis of this compound are not detailed in the available literature, this approach has been used to rationalize the excited-state intramolecular proton transfer (ESIPT) in similar molecules like 2-(2-hydroxyphenyl)benzoxazole (B213137) derivatives. researchgate.net For this compound, modeling could be used to explore its reactivity, for example, in condensation or oxidation reactions, by mapping the potential energy surface and identifying the lowest energy pathway from reactants to products.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations typically focus on static, gas-phase models at zero Kelvin, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, often in a solvated environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational landscape—the full range of shapes it can adopt through bond rotations.
For a molecule like this compound, a key conformational feature is the dihedral angle between the benzoxazole and benzaldehyde rings. MD simulations can reveal the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, UV-Vis)
Computational methods can predict spectroscopic properties with a high degree of accuracy, serving as a powerful tool for structure verification and interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.net These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental chemical shifts. A strong correlation between the predicted and measured spectra provides confidence in the proposed chemical structure. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax). Comparing the predicted λmax with the experimental UV-Vis spectrum helps in assigning the observed absorption bands to specific electronic transitions within the molecule, such as π→π* or n→π* transitions. nih.govnih.gov
Table 3: Conceptual Comparison of Experimental vs. Computationally Predicted Spectroscopic Data (Note: This table is a hypothetical illustration of how predicted data is compared with experimental results for structure validation. No specific data for this compound is available in the cited literature.)
| Parameter | Experimental Value | Predicted Value (e.g., via DFT) | Significance of Comparison |
| ¹H NMR Chemical Shift (δ, ppm) - Aldehyde H | ~10.0 ppm | ~10.1 ppm | Confirms the chemical environment of the proton. |
| ¹³C NMR Chemical Shift (δ, ppm) - Carbonyl C | ~192 ppm | ~191.5 ppm | Validates the assignment of key functional groups. |
| UV-Vis λmax (nm) | 320 nm | 315 nm | Assigns absorption bands to specific electronic transitions. nih.gov |
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article that adheres to the requested outline.
The available literature focuses on related but structurally distinct compounds, such as:
Benzoxazolyl-imidazole conjugates nih.gov
Benzothiazole (B30560) derivatives nih.gov
2-(2′-Hydroxyphenyl)benzimidazole researchgate.net
General 2-substituted benzoxazoles researchgate.net
While these studies provide insights into the broader class of benzoxazole-containing materials, the strict requirement to focus solely on This compound and the specified subsections of the outline cannot be met with the currently accessible scientific information. The research concerning the specific material science applications as detailed in the user's request for this particular compound does not appear to be published in the public domain.
Therefore, it is not possible to provide a scientifically accurate and appropriately sourced article on This compound that fulfills the requirements of the provided outline.
Applications of 2 Benzo D Oxazol 2 Yl Benzaldehyde in Materials Science and Advanced Functional Systems
Advanced Polymeric Materials and Macromolecular Chemistry
The benzoxazole (B165842) moiety is renowned for its high thermal stability, chemical resistance, and excellent mechanical properties, making it a desirable component in high-performance polymers like polybenzoxazoles (PBOs). The aldehyde group on the 2-(Benzo[d]oxazol-2-yl)benzaldehyde molecule offers a reactive site for polymerization and polymer modification.
While the benzoxazole core is a fundamental unit in thermally stable polymers, the direct polymerization of this compound as a primary monomer is not extensively documented in scientific literature. However, its structure suggests potential utility in specific polymerization schemes. For instance, diamine monomers containing the benzoxazole moiety have been successfully synthesized and polymerized with commercial tetracarboxylic dianhydrides to create novel poly(benzoxazole imide)s (PBOPIs). rsc.org These polymers exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and superior thermal stability, with 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org
The aldehyde group in this compound could theoretically participate in condensation polymerizations with suitable co-monomers. For example, it could react with molecules containing active methylene (B1212753) groups or other nucleophiles to form new polymer backbones. While specific examples for this monomer are scarce, the general strategy of using benzaldehyde-functionalized monomers is established. For instance, polymers with pendant benzaldehyde (B42025) groups, such as poly(4-vinylbenzaldehyde), are synthesized and used to create functional materials. nih.gov
The aldehyde functionality of this compound presents a significant opportunity for its use as a functional cross-linking agent. Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. The aldehyde group can readily react with a variety of functional groups within polymer chains, such as amines, hydrazides, and active hydroxyls, to form stable covalent bonds (e.g., Schiff bases, which can be further reduced to stable amine linkages).
This reactivity allows the molecule to act as a bridge, connecting different polymer chains to form a three-dimensional network. For example, polymer vesicles constructed from block copolymers bearing benzaldehyde functionalities have been effectively cross-linked to enhance their stability. nih.gov In these systems, a diamine cross-linker is added to react with the aldehyde groups within the vesicular walls. nih.gov Although this example uses a polymer that already contains benzaldehyde, it demonstrates the principle by which this compound could be employed as a small-molecule cross-linker for polymers containing appropriate reactive groups. The incorporation of the rigid, thermally stable benzoxazole unit via this cross-linking process could impart favorable properties to the resulting material.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of this compound, with its potential for hydrogen bonding, π-π stacking, and dipole-dipole interactions, makes it an interesting candidate for the construction of complex, self-assembled architectures.
The 2-aryl-benzoxazole scaffold is a key structural motif in the design of molecules capable of selective recognition, a fundamental principle in molecular receptors and sensors. This scaffold has been identified as a crucial pharmacophore for targeting various biological receptors. Researchers have designed and synthesized series of benzoxazole derivatives to act as antagonists or inhibitors for specific receptors by optimizing the interactions between the benzoxazole core and the receptor's binding site. nih.govresearchgate.netnih.gov
Key examples include:
Adenosine A₂A Receptor Antagonists: Based on docking studies, new series of 2-arylbenzoxazoles were identified as potential antagonists for the A₂A receptor, which is a target for treating neurodegenerative diseases like Parkinson's. researchgate.net
VEGFR-2 Inhibitors: Novel benzoxazole derivatives have been designed to fit the pharmacophoric features of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are important in anticancer therapies. nih.govmdpi.comresearchgate.net
Toll-Like Receptor 9 (TLR9) Antagonists: A structural model for small-molecule TLR9 antagonists was developed using benzoxazole derivatives, targeting inflammatory disorders. nih.gov
In this context, the aldehyde group of this compound serves as a versatile chemical handle. It allows for the straightforward synthesis of more complex derivatives, such as imines, hydrazones, or other condensation products, enabling the exploration of structure-activity relationships and the fine-tuning of binding affinity and selectivity for the target receptor.
Table 1: Examples of Benzoxazole Scaffolds in Molecular Receptor Design
| Target Receptor | Application Area | Role of Benzoxazole Scaffold | Reference |
| Adenosine A₂A Receptor | Neurodegenerative Diseases | Core structure for antagonist design, providing key interactions in the binding pocket. | researchgate.net |
| VEGFR-2 | Cancer Therapy | Essential pharmacophore for designing kinase inhibitors. | nih.govmdpi.comresearchgate.net |
| Toll-Like Receptor 9 (TLR9) | Inflammatory Disorders | Basis for small-molecule antagonists with high selectivity. | nih.gov |
| JMJD3 | Epigenetics / Cancer | Chelating fragment identified through virtual screening for inhibitor development. | nih.gov |
Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The planar, aromatic structure of the benzoxazole ring system facilitates π-π stacking interactions, which are a powerful tool in directing the self-assembly of molecules into well-defined crystalline architectures.
A notable example involves a derivative of the target compound, benzo[d]oxazol-2-yl(aryl)methanimine. In a remarkable case of self-assembly, these methanimine (B1209239) intermediates undergo an unprecedented dimerization to form complex imidazole (B134444) derivatives. mdpi.com This process involves the formation of an imidazole ring from two separate methanimine molecules, likely through the opening of one benzoxazole ring followed by an intermolecular nucleophilic attack. mdpi.com The precise three-dimensional arrangement of the resulting product was confirmed by X-ray crystallography, showcasing how the inherent reactivity and structural motifs of the benzoxazole core can direct the formation of highly ordered supramolecular structures. mdpi.com
The study of the crystal structures of various substituted benzoxazole and benzothiazole (B30560) derivatives further highlights the importance of non-covalent interactions, such as hydrogen bonds and π-π stacking, in determining their solid-state arrangement. mdpi.com This knowledge is crucial for the rational design of new functional materials, including organic semiconductors, nonlinear optical materials, and solid-state sensors, where the precise packing of molecules dictates the bulk properties of the material.
2 Benzo D Oxazol 2 Yl Benzaldehyde As a Versatile Building Block in Complex Organic Synthesis
Utilization in Diverse Heterocyclic Synthesis
The reactivity of the aldehyde functional group in 2-(Benzo[d]oxazol-2-yl)benzaldehyde makes it a valuable precursor for the synthesis of various heterocyclic compounds. The benzoxazole (B165842) core often imparts desirable photophysical or biological properties to the final products.
The strategic placement of the aldehyde group ortho to the benzoxazole ring facilitates intramolecular cyclization reactions, leading to the formation of fused and bridged heterocyclic systems. These reactions often proceed through condensation or addition mechanisms, followed by a ring-closing step. For instance, derivatives of this compound can be employed in reactions designed to construct novel polycyclic aromatic compounds with embedded heterocyclic units.
A notable application involves the synthesis of substituted imidazoles. mdpi.com In a novel synthetic pathway, 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols undergo thermal ring transformation to yield benzo[d]oxazol-2-yl(aryl(thienyl))methanimines as key intermediates. mdpi.com These methanimines can then dimerize to form imidazole (B134444) derivatives. mdpi.com This process is believed to involve the opening of one benzoxazole ring, followed by an intermolecular nucleophilic attack of a methanimine (B1209239) nitrogen atom onto a carbon atom of another methanimine molecule, ultimately leading to the formation of the imidazole ring. mdpi.com
The versatility of the benzoxazole scaffold is further highlighted by its use in creating inhibitors for enzymes like JMJD3, which is implicated in inflammation and cancer. nih.gov Microwave-assisted, one-pot, catalyst- and solvent-free reactions have been developed to synthesize 2-(benzo[d]oxazol-2-yl)phenol derivatives that can act as potent binders to this biological target. nih.gov
The following table summarizes the synthesis of a specific imidazole derivative starting from a this compound-related intermediate.
Table 1: Synthesis of a Substituted Imidazole Derivative
| Starting Material | Intermediate | Product | Reaction Type | Key Transformation |
| 2-((4-(4-fluorophenyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenol | Benzo[d]oxazol-2-yl(4-fluorophenyl)methanimine | 2-((2-(benzo[d]oxazol-2-yl)-2,5-bis(4-fluorophenyl)-2H-imidazol-4-yl)amino)phenol | Thermal ring transformation and dimerization | Formation of an imidazole ring from two methanimine groups |
The development of enantioselective catalytic methods has enabled the synthesis of optically enriched spirocyclic compounds. nih.gov For example, a double-Michael addition reaction of substituted benzofuran-2-ones with divinyl ketones, promoted by tertiary amine-thiourea Cinchona alkaloids, yields spirocyclic benzofuran-2-ones in high yields and enantioselectivities. nih.gov While this specific example does not directly start from this compound, the principles of using a bifunctional catalyst to control stereochemistry in the formation of spiro-fused rings are broadly applicable to aldehydes with adjacent nucleophilic sites.
Role in the Synthesis of Complex Molecular Architectures and Analogues
The benzoxazole moiety is a recognized pharmacophore and is present in numerous biologically active compounds. mdpi.com Consequently, this compound serves as a valuable starting material for the synthesis of complex molecular architectures and analogues with potential therapeutic applications.
For instance, a molecular hybridization strategy has been employed to design and synthesize novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties as c-Met kinase inhibitors. nih.gov This approach combines the structural features of two known pharmacophores to create hybrid molecules with enhanced biological activity. nih.gov The resulting compounds have shown good to excellent inhibitory activity against c-Met kinase, with some demonstrating potent anti-proliferative effects against cancer cell lines. nih.gov
Table 2: Examples of Complex Molecular Architectures Derived from Benzoxazole-Containing Scaffolds
| Compound Class | Target | Synthetic Strategy | Key Feature |
| Benzo[d]oxazol-2(3H)-one-quinolone derivatives | c-Met kinase | Molecular hybridization | Combination of benzoxazolone and quinoline (B57606) pharmacophores |
| 2-(Phenylsulphinyl)benzo[d]oxazole derivatives | N/A (Biologically active) | Silver-catalyzed tandem condensation | Efficient C(sp²)–sulphoxide bond formation |
Furthermore, silver-catalyzed tandem condensation reactions provide an efficient route to 2-(phenylsulphinyl)benzo[d]oxazole derivatives from substituted 2-aminophenols and other starting materials. nih.gov These protocols operate under mild conditions and offer a broad substrate scope, making them an economical approach for generating these versatile, biologically active compounds. nih.gov
Asymmetric Synthesis and Chiral Induction with Derived Compounds
The development of asymmetric catalytic methods is crucial for the pharmaceutical industry to produce enantiomerically pure drugs. researchgate.net While direct asymmetric reactions on this compound are not extensively documented in the provided context, the principles of asymmetric synthesis are highly relevant to its derivatives and analogous structures.
The synthesis of chiral benzothiazepines, for example, has been achieved through various asymmetric catalytic strategies, including metal catalysis and organocatalysis. researchgate.net These methods, such as asymmetric hydrogenation and aldol (B89426) reactions, allow for the construction of chiral centers with high enantioselectivity. researchgate.net
A pertinent example is the asymmetric Henry reaction, a powerful tool for carbon-carbon bond formation, which has been utilized in the synthesis of drugs like linezolid (B1675486) and rivaroxaban. beilstein-journals.org This reaction involves the addition of a nitroalkane to an aldehyde in the presence of a chiral catalyst, typically a copper(II) complex with a chiral nitrogen ligand. beilstein-journals.org The resulting nitroaldol can then be converted into the target chiral molecule. beilstein-journals.org The efficiency of this reaction is highly dependent on the choice of catalyst and reaction conditions. beilstein-journals.org
Similarly, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov The stereochemistry at the C-2 position of the propanoic acid chain was found to be a critical determinant of their antibacterial efficacy, with the (S)-configuration generally exhibiting superior activity. nih.gov
The following table lists the compounds mentioned in this article.
Future Directions and Emerging Research Avenues for 2 Benzo D Oxazol 2 Yl Benzaldehyde
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular design and discovery. For a molecule like 2-(Benzo[d]oxazol-2-yl)benzaldehyde, AI and machine learning (ML) offer powerful tools to accelerate the identification of novel derivatives with tailored properties.
Recent successes in applying ML to the design of antibacterial agents and other therapeutic compounds highlight the potential of these computational approaches. frontiersin.orgoxfordglobal.com For instance, ML models can be trained on large datasets of known benzoxazole-containing compounds to predict the biological activities, such as VEGFR-2 inhibition, of new virtual derivatives of this compound. nih.govnih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov
Generative AI models can even design entirely new molecules based on the this compound scaffold with optimized properties for specific applications. oxfordglobal.com By learning the complex relationships between chemical structure and function, these models can navigate the vast chemical space to identify novel compounds with enhanced efficacy. Furthermore, AI can aid in retrosynthetic analysis, proposing efficient synthetic routes for these newly designed molecules.
The development of massively multitask machine-learning models, which can make predictions across thousands of assays simultaneously, could dramatically improve the scope and accuracy of predictions for derivatives of this compound. oxfordglobal.com
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Training models to predict biological activity, and physicochemical properties. | Accelerated discovery of new drug candidates and functional materials. |
| Generative Design | Creating novel molecular structures based on the benzoxazole (B165842) scaffold. | Identification of compounds with optimized properties beyond existing chemical space. |
| Retrosynthesis Prediction | Proposing efficient and viable synthetic pathways for new derivatives. | Streamlined synthesis of novel compounds, reducing experimental effort. |
| High-Throughput Virtual Screening | Rapidly evaluating large virtual libraries of derivatives against specific targets. | Prioritization of high-potential candidates for experimental validation. |
Exploration of Novel Reactivity under Non-Standard Conditions (e.g., Mechanochemistry, Flow Chemistry)
Moving beyond traditional solution-phase synthesis, the exploration of non-standard reaction conditions such as mechanochemistry and flow chemistry opens up new avenues for the synthesis and modification of this compound.
Mechanochemistry , which involves inducing reactions through mechanical force, offers a solvent-free and often more efficient alternative to conventional methods. researchgate.netrsc.org The synthesis of benzoxazoles and related benzazoles has been successfully demonstrated using mechanochemical approaches, such as grinding in a mortar and pestle or ball milling. researchgate.netrsc.org These methods are not only environmentally friendly but can also lead to the formation of products that are difficult to obtain through solution-based chemistry. Applying mechanochemistry to the synthesis of this compound from its precursors could lead to a more sustainable and scalable production process.
Flow chemistry , where reactions are carried out in a continuously flowing stream, provides numerous advantages including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. acs.org The synthesis of highly functionalized benzoxazoles has been achieved using multistep flow processes. acs.org A flow-based synthesis of this compound would allow for precise control over reaction parameters, potentially leading to higher yields and purity. Furthermore, the integration of in-line purification and analysis techniques could enable a fully automated "synthesis-to-stock" platform for this valuable building block and its derivatives.
Development of Sustainable and Circular Economy Approaches for Synthesis and Application
The principles of green chemistry and the circular economy are increasingly guiding chemical research and manufacturing. mdpi.comscielo.brcam.ac.uk For this compound, this translates to developing more sustainable synthetic routes and considering the entire lifecycle of the materials derived from it.
Future research will likely focus on replacing hazardous reagents and solvents with greener alternatives in the synthesis of the benzoxazole core. nih.govnih.govijpsjournal.com This includes the use of recyclable catalysts, such as magnetic nanoparticles functionalized with ionic liquids, and employing energy-efficient methods like microwave or ultrasound-assisted synthesis. nih.govnih.gov The use of renewable feedstocks as starting materials for the synthesis of the precursors of this compound is another important area of exploration. mdpi.comijpsjournal.com
In the context of a circular economy, the focus extends to the end-of-life of products derived from this compound. scielo.brcam.ac.uk This involves designing materials that are recyclable or biodegradable. For example, polymers incorporating the this compound moiety could be designed for depolymerization back to the monomer, allowing for a closed-loop system. The principles of circular chemistry encourage maximizing the circulation of every atom in existing molecules, which could involve transforming waste products into valuable new materials. scielo.br
Advanced In-situ Spectroscopic Characterization for Real-time Reaction Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for process optimization and control. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing detailed kinetic and mechanistic data.
The synthesis of benzoxazoles, for instance, has been studied using a combination of in operando flow Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. acs.orgresearchgate.netkorea.ac.kr This approach allows for the detection and quantification of reaction intermediates, which is essential for elucidating complex reaction pathways. acs.orgresearchgate.netkorea.ac.kr Applying these techniques to the synthesis of this compound would enable the precise determination of reaction kinetics and the identification of rate-determining steps. acs.orgresearchgate.net
Other in-situ methods like cyclic voltammetry could also be employed, particularly in a flow chemistry setup, to provide real-time analytical data on the reaction progress. rsc.org The insights gained from these advanced characterization techniques can be used to optimize reaction conditions, improve yields, and ensure the safe and efficient production of this compound and its derivatives.
Rational Design of Next-Generation Functional Materials with Enhanced Properties
The benzoxazole scaffold is a key component in a wide range of functional materials, including fluorescent brighteners, organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials. nih.govresearchgate.netgoogle.com The presence of both the benzoxazole ring and the aldehyde group in this compound makes it an exceptionally versatile building block for the rational design of next-generation materials with enhanced properties.
The aldehyde functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile incorporation of the benzoxazole unit into larger molecular architectures and polymers. acs.org For example, condensation reactions with various nucleophiles can be used to create extended π-conjugated systems with tailored optical and electronic properties.
Future research will focus on leveraging computational tools, such as Density Functional Theory (DFT), to predict the physicochemical properties of novel materials derived from this compound. researchgate.netnih.govresearchgate.net This will enable the in-silico design of materials with optimized characteristics, such as high quantum yields for emissive materials or large hyperpolarizabilities for NLO applications. The synthesis of novel boron-complexed dyes based on benzoxazole ligands has already demonstrated the potential for creating materials with tunable emissions and high fluorescence quantum yields. nih.gov By strategically modifying the structure of this compound, it will be possible to fine-tune the properties of the resulting materials for specific applications in optoelectronics, sensing, and bioimaging.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzoxazole |
| 4-hydroxy-3-methoxybenzaldehide |
| 4-hydroxybenzaldehide |
| 2-aminophenol (B121084) |
| Benzaldehyde (B42025) |
| 2-phenylbenzoxazole |
| 1-methylindole-3-carboxaldehyde |
| 1-methylindole-3-carboxylic acid |
| phenylacetylene |
| triethyl orthoformate |
| 2-mercapto benzoxazole |
| ethyl 2-chloroacetate |
| ethyl 2-(benzoxazol-2-ylthio)acetate |
| hydrazine hydrate |
| 2-(benzoxazol-2-ylthio)acetohydrazide |
| 2-(benzoxazol-2-ylthio)-N'-substituted acetohydrazide Schiff bases |
| thiazolidinones |
| azetidinones |
| 2,6-bis(benzotellurazole)pyridines |
| pyridine |
| 2-aryl benzothiazoles |
| 2-substituted benzimidazoles |
| 1,2-disubstituted benzimidazole (B57391) |
| o-aminothiophenol |
| o-phenylenediamine |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole |
| Sorafenib |
| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene |
| 2-phenyl-1,3-benzoxazoles |
| N-phenyl-1,3-benzoxazol-2-amine |
| 2-substituted benzoxazole sulphonamides |
Q & A
Q. What are the common synthetic routes for preparing 2-(Benzo[d]oxazol-2-yl)benzaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and 2-aminophenol derivatives. A validated method involves reacting benzo[d]oxazole-2-carbaldehyde with aryl halides in the presence of palladium catalysts (e.g., Suzuki-Miyaura coupling) to introduce substituents. Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature control : Reactions often proceed at 80–100°C for 8–12 hours to achieve yields >80% .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and carbonyl group presence. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .
- Infrared Spectroscopy (IR) : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde functional group .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) align with the expected molecular weight (e.g., m/z 235.2 for C₁₄H₉NO₂) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking and density functional theory (DFT) simulations are critical:
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or DNA). For example, benzo[d]oxazole derivatives show affinity for the ATP-binding pocket of CDK1 kinase .
- DFT calculations : Analyze electron distribution and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Substituents like electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing electrophilic activity .
- ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3 ensures blood-brain barrier permeability) .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Discrepancies in IC₅₀ values (e.g., MCF-7 vs. MDA-MB-468 cells) may arise from:
- Cell line variability : Differences in metabolic activity (e.g., estrogen receptor status in breast cancer models) .
- Assay conditions : Standardize protocols (e.g., MTT assay incubation time: 48–72 hours) and include controls (e.g., doxorubicin) to validate results .
- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or Western blotting to quantify caspase-3 activation .
Q. What strategies enhance the regioselectivity of cross-coupling reactions involving this compound?
To direct coupling to specific positions:
- Protecting groups : Temporarily block the aldehyde with diethyl acetal to prevent side reactions .
- Ligand design : Bulky ligands (e.g., XPhos) favor coupling at less sterically hindered positions .
- Microwave-assisted synthesis : Reduces reaction time (<2 hours) and improves yield by minimizing decomposition .
Q. How does the benzo[d]oxazole moiety influence the compound’s photophysical properties?
The heterocyclic system contributes to:
- Extended conjugation : Enhances fluorescence quantum yield (ΦF >0.4) for imaging applications .
- Solvatochromism : Emission shifts (Δλ ~50 nm) in polar solvents due to intramolecular charge transfer .
- Thermal stability : The rigid structure increases melting points (>200°C), suitable for high-temperature applications .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications : Replace the benzaldehyde group with heteroaromatic aldehydes (e.g., furan-2-carbaldehyde) to assess electronic effects .
- Substituent variation : Introduce halogens (-Cl, -Br) at the benzoxazole 5-position to evaluate steric vs. electronic impacts on activity .
- Biological testing : Prioritize assays relevant to the target pathway (e.g., topoisomerase inhibition for anticancer activity) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate impurities. Limit of detection (LOD) <0.1% .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and detect polymorphic forms .
Data Interpretation and Validation
Q. How to validate the reproducibility of synthetic yields across laboratories?
Q. What controls are essential in biological assays to avoid false positives?
- Solvent controls : DMSO concentrations ≤0.1% to prevent cytotoxicity .
- Positive controls : Include reference compounds (e.g., paclitaxel for microtubule inhibition) .
- Replicate experiments : Perform triplicate measurements and report standard deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
